molecular formula C5H9NO B2765725 3-Amino-3-methylcyclobutan-1-one CAS No. 1889643-97-3

3-Amino-3-methylcyclobutan-1-one

Cat. No. B2765725
CAS RN: 1889643-97-3
M. Wt: 99.133
InChI Key: BQLOLCXXYSFHCF-UHFFFAOYSA-N
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Description

“3-Amino-3-methylcyclobutan-1-one” is a chemical compound with the molecular formula C5H10ClNO . It is also known as “this compound hydrochloride” and has a molecular weight of 135.59 . The compound appears as a white solid .


Synthesis Analysis

The synthesis of amines, such as “this compound”, can be achieved by various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC1(N)CC(=O)C1.[H]Cl . This notation indicates that the compound contains a cyclobutane ring with a methyl group and an amino group attached to the same carbon atom, and a carbonyl group attached to another carbon atom in the ring .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a molecular weight of 135.59 and a molecular formula of C5H10ClNO . The compound should be stored at 0-8 °C .

Safety and Hazards

“3-Amino-3-methylcyclobutan-1-one” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-amino-3-methylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(6)2-4(7)3-5/h2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOLCXXYSFHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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